molecular formula C18H15NO2 B2507748 Benzyl 2-methylquinoline-4-carboxylate CAS No. 404911-00-8

Benzyl 2-methylquinoline-4-carboxylate

Cat. No.: B2507748
CAS No.: 404911-00-8
M. Wt: 277.323
InChI Key: BAMPGFIWPJDBER-UHFFFAOYSA-N
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Description

Benzyl 2-methylquinoline-4-carboxylate is an organic compound belonging to the quinoline family It is characterized by a quinoline core structure with a benzyl ester group at the 4-position and a methyl group at the 2-position

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-methylquinoline-4-carboxylate typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of an o-aminoaryl ketone with a carbonyl compound. For this compound, the starting materials are 2-aminoacetophenone and benzyl 2-oxoacetate. The reaction is catalyzed by an acid, such as hydrochloric acid, and is carried out under reflux conditions in ethanol.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of environmentally benign catalysts, such as solid acids or ionic liquids, can further enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-methylquinoline-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinoline-4-carboxylic acid derivatives.

    Reduction: Benzyl 2-methylquinoline-4-carbinol.

    Substitution: 3-substituted quinoline derivatives.

Scientific Research Applications

Benzyl 2-methylquinoline-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a lead compound for the development of new pharmaceuticals.

    Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-methylquinoline-4-carboxylic acid: Lacks the benzyl ester group but shares the quinoline core structure.

    Benzyl quinoline-4-carboxylate: Similar structure but without the methyl group at the 2-position.

    Quinoline-4-carboxylate derivatives: Various derivatives with different substituents at the 2-position.

Uniqueness

Benzyl 2-methylquinoline-4-carboxylate is unique due to the presence of both the benzyl ester and methyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

benzyl 2-methylquinoline-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c1-13-11-16(15-9-5-6-10-17(15)19-13)18(20)21-12-14-7-3-2-4-8-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMPGFIWPJDBER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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